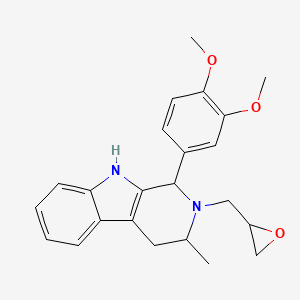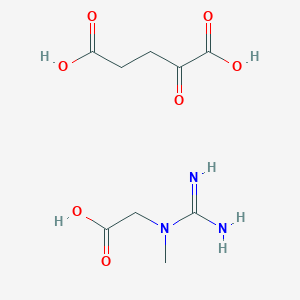
Dapagliflozin diproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dapagliflozin diproline is a compound that belongs to the class of sodium-glucose co-transporter 2 (SGLT2) inhibitors. It is primarily used in the treatment of type 2 diabetes mellitus by inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion through urine. This compound has also shown potential benefits in treating heart failure and chronic kidney disease .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dapagliflozin involves several steps, starting from commercially available raw materials. One common method involves the hydrolysis of an acetylated dapagliflozin intermediate in the presence of an amine base . Another approach includes the enantioselective deethylation of dapagliflozin to produce its metabolites .
Industrial Production Methods
Industrial production of dapagliflozin typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrolysis, purification, and crystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dapagliflozin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolism and transformation into active metabolites .
Common Reagents and Conditions
Common reagents used in the synthesis and transformation of dapagliflozin include activated manganese dioxide (MnO2) for oxidation and sodium bicarbonate (NaHCO3) for neutralization . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from the chemical reactions of dapagliflozin include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. These metabolites have similar biochemical and pharmacological actions as the parent compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Dapagliflozin diproline exerts its effects by inhibiting the sodium-glucose co-transporter 2 (SGLT2) located in the proximal tubule of the nephron. This inhibition reduces glucose reabsorption in the kidneys, leading to increased glucose excretion through urine. Additionally, dapagliflozin reduces sodium reabsorption, which can lower blood pressure and improve cardiovascular outcomes .
Comparación Con Compuestos Similares
Similar Compounds
Empagliflozin: Another SGLT2 inhibitor with similar glucose-lowering effects.
Canagliflozin: Also an SGLT2 inhibitor, used for managing type 2 diabetes. It shares similar mechanisms of action but may have different safety profiles.
Ertugliflozin: Another member of the SGLT2 inhibitor class, used for glycemic control in diabetes patients.
Uniqueness of Dapagliflozin Diproline
This compound is unique due to its specific molecular structure, which allows for effective inhibition of SGLT2. It has shown significant benefits in reducing the risk of cardiovascular events and improving renal outcomes, making it a valuable addition to the treatment options for diabetes and related conditions .
Propiedades
Número CAS |
960404-62-0 |
|---|---|
Fórmula molecular |
C31H43ClN2O10 |
Peso molecular |
639.1 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H25ClO6.2C5H9NO2/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21;2*7-5(8)4-2-1-3-6-4/h3-8,10,17-21,23-26H,2,9,11H2,1H3;2*4,6H,1-3H2,(H,7,8)/t17-,18-,19+,20-,21+;2*4-/m100/s1 |
Clave InChI |
SAKQQYWVEGDWOE-UFLUWJSBSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl.C1C[C@H](NC1)C(=O)O.C1C[C@H](NC1)C(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl.C1CC(NC1)C(=O)O.C1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


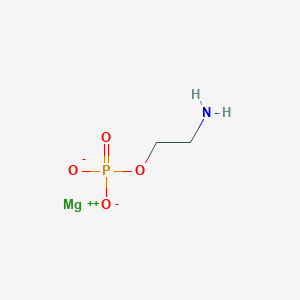

![3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropan-1-ol](/img/structure/B12769312.png)


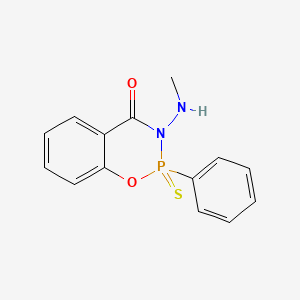
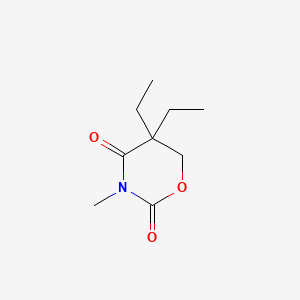
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[[(E)-2-methylbut-2-enyl]amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]tridec-11-en-8-yl]methyl acetate](/img/structure/B12769338.png)
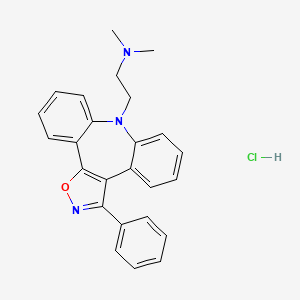

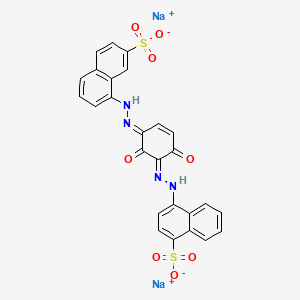
![Carbamic acid, [2-(sulfothio)ethyl]-, C-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) ester, monosodium salt](/img/structure/B12769367.png)
